1-(4-Nitrophenyl)pyrrolidin-2-one
Overview
Description
1-(4-Nitrophenyl)pyrrolidin-2-one (1-NPP) is a synthetic compound that has been widely used in scientific research. It is a nitro compound with a pyrrolidine ring structure and is an important intermediate for the synthesis of many pharmaceuticals and other compounds. 1-NPP is a versatile compound that has a wide range of applications in the laboratory, from biological research to drug synthesis.
Scientific Research Applications
Organic Crystal Growth : A study by Nirosha, Kalainathan, and Aravindan (2015) reports the growth of 1-(4-Nitrophenyl) pyrrolidine single crystals using the slow evaporation solution growth technique. They characterized the crystal using X-ray analysis, FTIR spectral analysis, UV-Visible and PL spectra, TG/DTA spectrum, Vickers micro hardness measurement, and etching technique (Nirosha, Kalainathan, & Aravindan, 2015).
Condensation Reactions : Sibiryakova et al. (2006) investigated the interaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes, leading to the synthesis of 1-(4-Nitrophenyl)pyrrolinium perchlorate and subsequent condensation reactions (Sibiryakova, Muzychenko, Kosulina, & Pushkareva, 2006).
Excited State Dynamics : Ghosh and Palit (2012) studied the ultrafast dynamics of the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine in different solvents using subpicosecond transient absorption spectroscopy. They identified conformational relaxation, internal conversion, and intersystem crossing as major relaxation pathways (Ghosh & Palit, 2012).
Electrochromic Properties : Variş et al. (2007) synthesized and characterized a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and 3,4-ethylene dioxythiophene, demonstrating its distinct electrochromic properties (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).
Synthesis Studies : Fei (2004) described a multi-step synthesis of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, beginning from benzyl chloride (Fei, 2004).
Pyrrolidine Synthesis : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in a [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Future Directions
The future directions in the research of 1-(4-Nitrophenyl)pyrrolidin-2-one could involve the design of new pyrrolidine compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYMDBUHBOEDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305852 | |
Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13691-26-4 | |
Record name | 13691-26-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a bromine atom at the 3-position influence the hydrolysis of 1-(4-nitrophenyl)pyrrolidin-2-one in basic conditions?
A1: The research paper [] demonstrates that introducing a bromine atom at the 3-position of this compound significantly impacts its hydrolysis rate in basic solutions. Specifically, the presence of the bromine atom accelerates all reaction steps involved in the hydrolysis process compared to the unsubstituted parent compound. This acceleration is attributed to the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the pyrrolidin-2-one ring, making it more susceptible to nucleophilic attack by hydroxide ions.
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